InChI=1S/C9H11BO2/c1-2-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3
. The Canonical SMILES string is B1(OC2=CC=CC=C2O1)CCC
. These strings provide a textual representation of the molecule’s structure.
Direct synthesis from catechol and propyldichloroborane: Catechol reacts with propyldichloroborane in the presence of a base, such as triethylamine, to yield 2-propyl-1,3,2-benzodioxaborole [].
Transesterification of other boronic esters: Reacting a different boronic ester, like a pinacol ester, with catechol in the presence of a catalyst can also yield 2-propyl-1,3,2-benzodioxaborole [].
Hydroboration of propyne with catecholborane: Propyne undergoes hydroboration with catecholborane to form 2-propyl-1,3,2-benzodioxaborole []. This method allows for in situ generation of the reagent.
2-Propyl-1,3,2-benzodioxaborole features a central boron atom bonded to two oxygen atoms from a catechol moiety and one propyl group. The boron atom adopts a trigonal planar geometry [, ]. The presence of the electron-withdrawing catechol group influences the reactivity of the boron center, making it susceptible to nucleophilic attack.
Radical reactions: It acts as a radical initiator at room temperature, enabling radical polymerization of maleimides and the addition of organophosphorus hydride radical mediators to alkenes [].
Conjugate addition-aminoxylation: It reacts with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) to initiate conjugate addition-aminoxylation reactions with maleimides, forming alkoxyamines. These alkoxyamines can be further manipulated to generate 3-substituted maleimides or hydroxylated-succinimides [].
Palladium-catalyzed cross-coupling reactions: It serves as a coupling partner with aryl triflates and alkenyl triflates in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds []. This reaction exhibits broad functional group tolerance and offers a valuable approach for synthesizing complex molecules.
Formation of boron-containing heterocycles: 2-Propyl-1,3,2-benzodioxaborole can react with various nucleophiles, such as amines, alcohols, and acetic anhydride, to form new boron-containing heterocycles []. These heterocycles have potential applications in medicinal chemistry and materials science.
Transmetalation: In palladium-catalyzed cross-coupling reactions, the 2-propyl-1,3,2-benzodioxaborole likely undergoes transmetalation with the palladium catalyst, transferring the propyl group to the palladium center [].
Radical generation: 2-Propyl-1,3,2-benzodioxaborole can generate radicals through homolytic cleavage of the boron-carbon bond, initiating radical reactions [, ].
Organic synthesis: It serves as a versatile reagent for constructing complex molecules, especially in radical reactions and palladium-catalyzed cross-coupling reactions [, , ].
Polymer chemistry: Its ability to initiate radical polymerization at room temperature makes it potentially useful for synthesizing well-defined polymers with controlled molecular weights [].
Materials science: The formation of boron-containing heterocycles using 2-propyl-1,3,2-benzodioxaborole holds promise for developing novel materials with unique properties [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7